molecular formula C24H27NO4 B591871 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid CAS No. 288617-78-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid

Cat. No.: B591871
CAS No.: 288617-78-7
M. Wt: 393.483
InChI Key: QVNDFQWCJFAEFY-XMMPIXPASA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Immunomodulatory Properties

N-(fluorenyl-9-methoxycarbonyl) amino acids, a class of compounds related to "(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid," have been identified to possess broad-spectrum anti-inflammatory activity. These compounds were active against models that involve T-lymphocyte activation, such as oxazolone dermatitis and adjuvant arthritis, without affecting white cell functions like neutrophil respiratory burst and macrophage phagocytosis. This suggests a unique mechanism of action that could be valuable for treating inflammatory diseases (Burch et al., 1991).

Tissue Engineering and Regenerative Medicine

Compounds related to "this compound" have been used in the development of peptide-based hydrogels, such as Fmoc-diphenylalanine and Fmoc-RGD peptides, which self-assemble to form a 3D nanofibrous network. These networks can significantly enhance the proliferation, survival, and multi-differentiation of mesenchymal stem cells (MSCs), providing a promising scaffold for musculoskeletal tissue engineering (Wang et al., 2017).

Radiopharmaceutical Development

The derivatives of "this compound" have been explored for their potential in the synthesis of radiotracers. For instance, fluoropyridyl ether analogues have been synthesized and demonstrated good inhibition binding affinity and agonist response, making them potential PET radiotracers for studying GABAB receptors in the brain. Their ability to enter the brain and exhibit significant inhibition suggests their applicability in imaging studies (Naik et al., 2018).

Pharmacological Applications

Research on compounds structurally related to "this compound" has led to the development of novel pharmacological agents. For example, certain analogs have shown potent antitumor activity by inducing the formation of DNA-protein complexes in cells and inhibiting tumor cell growth more effectively than other compounds. This indicates the potential for these compounds to serve as models for designing potent antitumor agents (Arakawa et al., 1996).

Cardiovascular Research

Some derivatives have been investigated for their effects on cardiovascular health, such as the inhibition of thromboxane A2 synthetase and blockade of thromboxane A2/prostaglandin endoperoxide receptors. This dual action has shown potential in reducing coronary thrombosis and preventing arrhythmias in animal models, highlighting the possibility of new therapeutic strategies for cardiovascular diseases (Clerck et al., 1989).

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation or modification.

Mode of Action

Given its use in peptide synthesis , it can be inferred that it interacts with its targets by being incorporated into peptide chains during synthesis, potentially altering the properties of the resulting peptide.

Biochemical Pathways

Given its role in peptide synthesis , it is likely involved in the processes of protein synthesis and modification.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use, such as the method of delivery and the presence of other compounds.

Result of Action

Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides with specific properties, depending on the context of its use.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action and stability, particularly in the context of peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNDFQWCJFAEFY-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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